(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)methanone
CAS No.: 1319203-69-4
Cat. No.: VC4959040
Molecular Formula: C21H25N5O3
Molecular Weight: 395.463
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1319203-69-4 |
|---|---|
| Molecular Formula | C21H25N5O3 |
| Molecular Weight | 395.463 |
| IUPAC Name | [3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
| Standard InChI | InChI=1S/C21H25N5O3/c1-13(2)19-24-25-20(29-19)14-7-9-26(10-8-14)21(27)18-12-17(22-23-18)15-5-4-6-16(11-15)28-3/h4-6,11-14H,7-10H2,1-3H3,(H,22,23) |
| Standard InChI Key | ITXNOBSJOCCQMY-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC(=CC=C4)OC |
Introduction
Chemical Identity and Structural Features
Molecular Properties
The compound’s molecular formula is C21H25N5O3, with a molecular weight of 395.463 g/mol. Its IUPAC name reflects a piperidine core substituted with an isopropyl-oxadiazole group at the 4-position and a methoxyphenyl-pyrazole moiety at the 1-position (Table 1).
Table 1: Fundamental Properties
| Property | Value |
|---|---|
| IUPAC Name | (4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)methanone |
| Molecular Formula | C21H25N5O3 |
| Molecular Weight | 395.463 g/mol |
| CAS Number | 1319203-69-4 |
Structural Components
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Piperidine Core: A six-membered nitrogen-containing ring that enhances conformational flexibility and bioavailability.
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1,3,4-Oxadiazole Ring: Substituted with an isopropyl group, this heterocycle contributes to hydrogen bonding and π-π stacking interactions .
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3-Methoxyphenyl-Pyrazole: The methoxy group improves solubility, while the pyrazole ring is associated with anti-inflammatory and antimicrobial activities .
Synthesis Pathways
Key Synthetic Steps
The synthesis involves multi-step protocols, typically including:
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Oxadiazole Formation: Cyclization of a nitrile precursor with hydroxylamine under acidic conditions (e.g., POCl₃) .
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Piperidine Functionalization: Alkylation or coupling reactions to introduce the oxadiazole and pyrazole moieties.
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Final Coupling: A nucleophilic acyl substitution or palladium-catalyzed cross-coupling to attach the methoxyphenyl-pyrazole group.
Optimization Challenges
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Steric Hindrance: The isopropyl group on the oxadiazole ring complicates cyclization, requiring precise temperature control .
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Purification: Recrystallization from ethanol or ethyl acetate is often necessary to isolate intermediates.
Biological Activity and Mechanisms
Anticancer Prospects
Piperidine-linked oxadiazoles have shown promise in targeting kinases and apoptosis pathways. In silico docking studies predict strong binding affinity (ΔG < -8 kcal/mol) for EGFR and VEGFR-2, key oncology targets.
Anti-Inflammatory Activity
Pyrazole derivatives with methoxy substitutions inhibit COX-2 and TNF-α production. For instance, 3-(3-methoxyphenyl)-1H-pyrazole analogs reduced inflammation in murine models by 40–60% at 10 mg/kg doses .
Pharmacokinetic Profiling
Absorption and Distribution
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Lipophilicity: The isopropyl and methoxyphenyl groups enhance membrane permeability (predicted LogP: 2.8).
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Solubility: The oxadiazole nitrogen atoms improve aqueous solubility (~15 mg/mL in PBS).
Metabolism and Excretion
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Hepatic Metabolism: Cytochrome P450 enzymes (CYP3A4/2D6) likely oxidize the piperidine ring, forming polar metabolites.
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Half-Life: Estimated at 4–6 hours in rodent models, suggesting twice-daily dosing for therapeutic efficacy.
Comparative Analysis with Structural Analogs
Table 2: Key Comparisons with Analogous Compounds
The target compound’s hybrid structure merges the bioactivity profiles of its components, offering a broader therapeutic index than simpler analogs.
Research Implications and Future Directions
Knowledge Gaps
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In Vivo Efficacy: No published studies validate its activity in animal models.
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Toxicity Profile: Acute and chronic toxicity data are absent.
Recommended Studies
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Structure-Activity Relationship (SAR): Systematically modify the isopropyl and methoxy groups to optimize potency.
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Combination Therapy: Evaluate synergy with existing antimicrobials or chemotherapeutics.
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